5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with various substituents including a fluoro-methylphenyl group, a morpholinyl group, and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, often involving condensation reactions with formamide derivatives.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a ketone, while reduction of a nitro group may yield an amine.
Scientific Research Applications
5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and voriconazole, which are used as antifungal agents, share the triazole ring structure.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment, share the pyrimidine ring structure.
Uniqueness
The uniqueness of 5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its combined triazole and pyrimidine rings, along with the specific substituents that confer unique biological activities
Properties
IUPAC Name |
5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3/c1-12-3-4-14(10-15(12)20)22-18-21-13(2)9-16-23-25(19(28)26(16)18)11-17(27)24-5-7-29-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQBQZWJKBYFGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)N4CCOCC4)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.